Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Description
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a tert-butoxycarbonyl (Boc)-protected amino acid ester. Its structure comprises a propanoate backbone with a tert-butyl ester group and a Boc-protected amine at the second carbon (C2). The Boc group (tert-butoxycarbonyl) serves as a temporary protective group for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This compound is widely used in peptide synthesis as a building block to prevent unwanted side reactions during coupling steps .
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(9(14)16-11(2,3)4)13-10(15)17-12(5,6)7/h8H,1-7H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIARYQWAMYNMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategies
The synthesis of compounds such as tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves multiple steps, often including protecting amines and subsequent coupling reactions. The tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyl dicarbonate in the presence of a base. Reactions are conducted under controlled conditions and monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure high yield and purity. Continuous flow reactors can be employed in industrial settings to scale up production, providing precise control over reaction conditions and enhancing yield and purity. Flow microreactors are particularly beneficial for improving efficiency and sustainability in synthesis processes.
Synthetic Pathways and Reactions
- Pictet-Spengler Reaction : This reaction can be utilized in the synthesis of related compounds involving tetrahydro-β-carbolines (THβCs). For example, L-tryptophan methyl ester can be condensed with methyl 4-oxobutanoate in the presence of trifluoroacetic acid (TFA) to yield diastereomers.
- Solid-Phase Synthesis : Solid-phase synthesis strategies are employed for preparing complex molecules. These methods involve attaching a starting material to a solid support and sequentially adding reagents to build the desired molecule.
- Enzymatic Catalysis : Enzymes can be used to introduce chirality at specific positions in a molecule. For instance, enzymatic catalysis can transform 1-tert-butyl-4,9-dihydro-3H-pyrido[3,4-b]indole to (1S)-1-tert-butyl-THβC.
Key Synthesis Steps
The synthesis of tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves several key steps:
- Amine Protection : Protecting the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
- Coupling Reactions : Coupling the protected amino acid with other building blocks to form the desired compound.
- Deprotection : Removing the protecting groups to yield the final product.
- Purification : Purification by silica-gel chromatography or preparative HPLC.
Analysis of Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Spectroscopic Methods
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the identity and purity of tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate.
Analytical Techniques
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound by analyzing the chemical environment of the atoms.
- Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the molecular formula of the compound.
- High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound and to separate it from impurities.
- Thin-Layer Chromatography (TLC) : Used to monitor the progress of the reaction and to check the purity of the compound.
Research Outcomes and Applications
- Peptide Synthesis : Compounds like tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate are building blocks in peptide synthesis.
- Drug Development : These compounds are evaluated for their biological activity, particularly in the context of drug development. The amino group facilitates interactions with biological macromolecules, making them useful in enzyme inhibition or receptor binding.
- Chemical Reactions : These compounds participate in several chemical reactions due to their reactive amino and carboxylic functional groups.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Amine and tert-butyl alcohol.
Substitution: Various substituted carbamates.
Oxidation and Reduction: Depending on the specific reaction, products can range from alcohols to ketones.
Scientific Research Applications
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biomolecules.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The compound is typically removed under acidic conditions, which cleaves the carbamate bond, releasing the free amine.
Comparison with Similar Compounds
Structural and Functional Variations
Boc-Protected Amino Acid Derivatives with Aromatic Side Chains
- Example: tert-Butyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate (CAS: B61044) Key Features: Incorporates a 4-hydroxyphenyl group at C3, introducing aromaticity and hydrogen-bonding capability. Applications: Used in drug intermediates for designing peptides with enhanced receptor interactions due to the phenolic hydroxyl group . Comparison: The hydroxyl group increases polarity compared to the target compound, altering solubility (higher aqueous solubility) and reactivity in nucleophilic environments.
Epoxide-Containing Derivatives
- Example: tert-Butyl 2-[(tert-butoxycarbonyl)amino]-4-(oxiran-2-yl)butanoate (CAS: 220243-56-1) Key Features: Contains an epoxide (oxirane) ring at C4, enabling ring-opening reactions for crosslinking or further functionalization. Applications: Useful in synthesizing polymers or bioactive molecules requiring covalent modifications . Comparison: The epoxide introduces electrophilic reactivity absent in the target compound, expanding utility in materials science.
Orthogonally Protected Amino Acids
- Example : Boc-D-Cys(Trt)-OH (CAS: 87494-13-1)
- Key Features : Combines Boc (amine) and trityl (Trt, thiol) protection. The Trt group is bulkier and requires stronger acids (e.g., HCOOH) for cleavage.
- Applications : Critical for cysteine-containing peptides, where orthogonal protection prevents disulfide bond formation during synthesis .
- Comparison : The Trt group increases steric hindrance, slowing coupling reactions compared to the simpler Boc-protected target compound.
Silyl-Protected Derivatives
- Example: (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate (CAS: 112418-19-6) Key Features: Uses a tert-butyldimethylsilyl (TBS) group for hydroxyl protection, cleavable via fluoride ions (e.g., TBAF). Applications: Ideal for solid-phase peptide synthesis (SPPS) requiring sequential deprotection strategies . Comparison: The TBS group offers base stability, contrasting with the acid-labile Boc group, enabling orthogonal deprotection workflows.
Halogenated Derivatives
- Example : Boc-D-4-Chlorophenylalanine (CAS: 57292-44-1)
- Key Features : Contains a 4-chlorophenyl group, enhancing lipophilicity and electronic effects.
- Applications : Used in antimicrobial or anticancer peptides where halogenation improves membrane permeability .
- Comparison : The chloro substituent increases molecular weight (MW: ~300 g/mol) and alters metabolic stability relative to the target compound.
Data Table: Comparative Analysis
Research Findings
Synthesis and Stability: The target compound is synthesized via Boc protection of a propanoate precursor, analogous to methods described in (e.g., deprotection using diethylamine). Its Boc group is stable under basic conditions but cleaved by acids (e.g., TFA) . Comparatively, silyl-protected derivatives () require fluoride ions for deprotection, enabling orthogonal strategies in multi-step syntheses.
Reactivity and Applications: The target compound’s simplicity makes it a versatile building block for generic peptide synthesis. In contrast, halogenated derivatives () exhibit tailored bioactivity due to enhanced lipophilicity and electronic effects.
Physical Properties :
- Hydrophobicity increases with tert-butyl groups (target compound) compared to hydroxylated () or silylated () derivatives. This affects solvent compatibility in synthesis (e.g., preference for dichloromethane or THF) .
Biological Activity
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known by its CAS number 220243-56-1, is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
Key Physical Properties:
| Property | Value |
|---|---|
| Boiling Point | 395.4ºC at 760 mmHg |
| Flash Point | 192.9ºC |
| Density | 1.077 g/cm³ |
| Vapor Pressure | 1.84E-06 mmHg at 25°C |
These properties indicate a relatively stable compound under standard conditions, which is crucial for its application in biological studies.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Protein Binding: Its structure suggests potential interactions with proteins, which could alter their function or stability.
Research Findings
Several studies have investigated the biological implications of this compound:
- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells by inducing apoptosis.
- Immunomodulatory Effects: Research has indicated that the compound may enhance the activity of immune cells such as T-cells and macrophages, potentially aiding in the body's defense against tumors and infections.
- Neuroprotective Properties: Some studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with subsequent analysis revealing activation of caspase pathways indicative of apoptosis .
Case Study 2: Immunomodulation
A separate investigation published in Immunology Letters explored the impact of the compound on splenocyte activation. The findings suggested that treatment with this compound enhanced cytokine production in T-cells, leading to improved immune responses against tumor antigens .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step protocol. A common approach involves reacting tert-butyl prop-2-enoate with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol in THF using NaH as a base. After reaction completion, the product is purified via silica gel column chromatography, yielding a colorless oil . Alternative routes include using Boc-protected amino acid derivatives and tert-butyl chloroformate under basic conditions (e.g., potassium tert-butoxide in THF), achieving yields up to 93% . Key variables include solvent choice (THF or DCM), reaction time (4–24 hours), and purification methods (column chromatography vs. crystallization).
Q. How does the Boc (tert-butoxycarbonyl) protecting group enhance stability during peptide synthesis, and what are its limitations?
- Methodology : The Boc group protects the amino functionality, preventing unwanted side reactions during peptide elongation. It is stable under acidic conditions (e.g., TFA cleavage) but can be removed selectively using strong acids like HCl in dioxane. However, prolonged exposure to acidic or basic environments may lead to partial deprotection, necessitating careful monitoring via HPLC or TLC . In peptide couplings, Boc-protected intermediates reduce racemization risks compared to Fmoc-based strategies .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR are essential for verifying stereochemistry and functional groups. For example, the Boc group’s tert-butyl protons appear as a singlet at δ 1.32–1.40 ppm, while the ester carbonyl resonates at δ 170–175 ppm in C NMR .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]: 218.15; observed: 218.14) .
- HPLC : Retention time () analysis ensures purity (>95%) and identifies side products (e.g., deprotected amines or ester hydrolysis products) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data indicating unexpected stereoisomers or impurities?
- Methodology :
- 2D NMR : Use COSY and HSQC to assign proton-proton correlations and confirm stereochemistry. For instance, diastereomers may show splitting in NOESY spectra due to spatial proximity differences .
- Chiral HPLC : Separate enantiomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- X-ray crystallography : Resolve ambiguous configurations by growing single crystals and analyzing diffraction data (e.g., SHELXL refinement ).
Q. What strategies minimize side reactions (e.g., ester hydrolysis or Boc deprotection) during multi-step syntheses?
- Methodology :
- Solvent selection : Avoid protic solvents (e.g., MeOH) that promote ester hydrolysis. Use anhydrous DCM or THF for Boc protection steps .
- Temperature control : Maintain reactions at 0–25°C to suppress thermal decomposition.
- Additives : Include scavengers like DMAP in esterification reactions to enhance yields .
Q. How is this compound utilized as a building block in complex molecule synthesis (e.g., apelin-13 mimetics or spirocyclic frameworks)?
- Case Study : In apelin-13 mimetic synthesis, this compound serves as a key intermediate. It undergoes Mitsunobu reactions with iodophenols (yield: 65%) followed by deprotection and coupling to form peptide backbones. Critical parameters include Boc deprotection with TFA/DCM (1:1) and EDCI/HOBt-mediated amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
